molecular formula C24H41ClN2S B12551681 1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 144452-89-1

1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B12551681
CAS No.: 144452-89-1
M. Wt: 425.1 g/mol
InChI Key: DHSGNCQTJNFJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound belonging to the class of imidazolium salts. This compound is characterized by its unique structure, which includes a butylsulfanyl group, a decyl chain, and a phenyl group attached to an imidazolium core. Imidazolium salts are known for their wide range of applications, particularly in the field of ionic liquids, which are used as solvents and catalysts in various chemical processes .

Preparation Methods

The synthesis of 1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a multi-step processThe final step involves the formation of the imidazolium salt by reacting the intermediate with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and halide salts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can interact with nucleophilic sites on biological molecules, while the butylsulfanyl group can undergo redox reactions, affecting cellular redox balance. The decyl and phenyl groups contribute to the compound’s hydrophobic interactions, influencing its solubility and distribution within biological systems .

Comparison with Similar Compounds

Properties

CAS No.

144452-89-1

Molecular Formula

C24H41ClN2S

Molecular Weight

425.1 g/mol

IUPAC Name

1-(butylsulfanylmethyl)-3-decyl-2-phenyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C24H40N2S.ClH/c1-3-5-7-8-9-10-11-15-18-25-19-20-26(22-27-21-6-4-2)24(25)23-16-13-12-14-17-23;/h12-14,16-17,19-20,24H,3-11,15,18,21-22H2,1-2H3;1H

InChI Key

DHSGNCQTJNFJDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C=C[NH+](C1C2=CC=CC=C2)CSCCCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.